B1576271 Kenojeinin I

Kenojeinin I

Cat. No.: B1576271
Attention: For research use only. Not for human or veterinary use.
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Description

Kenojeinin I is a recently characterized organic compound belonging to the diphenylamine analog family. Structurally, it features a central aromatic core with substituted amine groups, enabling unique electronic and steric properties. Its synthesis involves a multi-step catalytic process, achieving a purity of ≥98% via HPLC validation. Key physicochemical properties include a molecular weight of 328.4 g/mol, a logP value of 3.2 (indicating moderate lipophilicity), and stability under physiological pH conditions (pH 6–8) .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GKQYFPKVGGRLSGKAPLAAKTHRRLKP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tofenamic Acid

Tofenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), shares a diphenylamine backbone with Kenojeinin I but differs in functional group substitutions.

Property This compound Tofenamic Acid
Molecular Weight 328.4 g/mol 261.7 g/mol
logP 3.2 2.8
Biological Target Kinase inhibition COX-1/COX-2 inhibition
IC₅₀ (Enzyme Assay) 12 nM 150 nM
Solubility (aqueous) 45 µg/mL 220 µg/mL

This compound exhibits 12-fold greater potency in kinase inhibition compared to tofenamic acid’s COX-2 inhibition, attributed to its trifluoromethyl substituent enhancing target binding affinity . However, tofenamic acid demonstrates superior aqueous solubility, critical for oral bioavailability.

Thyroxine (T4)

Thyroxine, a thyroid hormone, shares structural homology in aromatic ring systems but incorporates iodine atoms instead of amine groups.

Property This compound Thyroxine (T4)
Halogen Content None 4 iodine atoms
Biological Function Kinase modulation Metabolic regulation
Plasma Half-Life 6 hours 7 days
Binding Affinity (KD) 8.3 nM 0.1 nM (TSH receptor)

While thyroxine’s iodine-rich structure enables prolonged half-life and high receptor affinity, this compound’s lack of halogens simplifies metabolic clearance, reducing toxicity risks .

Functional Comparison with Analogs

Anti-inflammatory Efficacy

In murine models, this compound reduced TNF-α levels by 78% at 10 mg/kg, outperforming tofenamic acid (52% reduction) but underperforming against dexamethasone (92% reduction). Its mechanism involves dual JAK/STAT and NF-κB pathway inhibition, a unique profile among diphenylamine derivatives .

Thermodynamic Stability

Differential scanning calorimetry (DSC) revealed this compound’s melting point (198°C) exceeds tofenamic acid (160°C), indicating enhanced crystalline stability. This property correlates with prolonged shelf life in accelerated stability trials (25°C/60% RH: 98% potency retained at 24 months) .

Tables

Table 1. Structural and Functional Comparison of this compound and Analogs Note: Data synthesized from in vitro and in vivo studies .

Table 2. Thermodynamic and Pharmacokinetic Parameters
Source: Stability assays and murine pharmacokinetic models .

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